(S)-4-Hydroxycyclopent-2-enone: A Comprehensive Technical Guide to its Physicochemical Properties
(S)-4-Hydroxycyclopent-2-enone: A Comprehensive Technical Guide to its Physicochemical Properties
Introduction
(S)-4-Hydroxycyclopent-2-enone, a chiral molecule of significant interest in synthetic organic chemistry, serves as a versatile building block in the synthesis of a wide array of complex natural products and pharmaceutical agents, most notably prostaglandins. Its unique structural motif, featuring a stereogenic center, a hydroxyl group, an alkene, and a ketone within a five-membered ring, provides a rich platform for diverse chemical transformations. Understanding the precise physical and chemical properties of this compound is paramount for its effective utilization in research and development, ensuring reproducibility, optimizing reaction conditions, and maintaining stability during storage and handling. This in-depth technical guide provides a comprehensive overview of the core physical properties of (S)-4-Hydroxycyclopent-2-enone, grounded in established scientific principles and supported by authoritative data.
Molecular and General Properties
The fundamental characteristics of a molecule dictate its behavior in various chemical and physical environments. For (S)-4-Hydroxycyclopent-2-enone, these foundational properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆O₂ | [1][2] |
| Molecular Weight | 98.10 g/mol | [1][2][3] |
| CAS Number | 59995-49-2 | [1][2] |
| Appearance | Colorless to pale yellow clear liquid or semi-solid | [4][5] |
| Purity | Typically >95.0% (GC) | [6][7] |
The molecular formula and weight are critical for stoichiometric calculations in chemical reactions. The appearance and purity are initial indicators of sample quality, with higher purity being essential for applications in drug development to avoid the interference of impurities in biological assays.
Thermal and Physical Properties
The thermal and physical properties of (S)-4-Hydroxycyclopent-2-enone are crucial for its handling, purification, and reaction setup. These properties provide insights into the compound's phase behavior and intermolecular forces.
| Property | Value | Source(s) |
| Melting Point | Not definitively established; often a semi-solid at room temperature | |
| Boiling Point | 243.00 to 244.00 °C at 760 mmHg (estimated) | [1][4][5] |
| Density | 1.299 g/cm³ | [1][8] |
| Flash Point | 99.9 °C to 100 °C | [1][4] |
| Vapor Pressure | 0.005 to 0.00535 mmHg at 25 °C (estimated) | [1][4][5] |
| Refractive Index | 1.559 | [1] |
The high boiling point is indicative of the strong intermolecular hydrogen bonding afforded by the hydroxyl group, as well as dipole-dipole interactions from the ketone functionality. The lack of a distinct melting point and its description as a semi-solid suggest that it may exist in an amorphous or glassy state at ambient temperatures, or that trace impurities can significantly depress its freezing point. The flash point is a critical safety parameter, indicating the temperature at which the liquid produces enough vapor to form an ignitable mixture with air.
Chiroptical Properties: The Signature of Chirality
As a chiral molecule, the most defining physical property of (S)-4-Hydroxycyclopent-2-enone is its interaction with plane-polarized light, a phenomenon known as optical activity.
| Property | Value | Source(s) |
| Specific Rotation ([α]D) | [α]D²⁰ = -5° | [9] |
The specific rotation is a fundamental property of an enantiomerically pure compound and is a direct measure of its ability to rotate the plane of polarized light. A negative sign indicates levorotatory behavior. This property is indispensable for confirming the stereochemical integrity of the material. The magnitude and sign of the optical rotation are highly dependent on the concentration, solvent, temperature, and the wavelength of the light used.
Figure 1: Conceptual workflow for polarimetry, demonstrating the rotation of plane-polarized light by a chiral sample.
Solubility and Partitioning Behavior
The solubility of (S)-4-Hydroxycyclopent-2-enone in various solvents is a critical parameter for its use in synthesis, purification, and formulation.
| Property | Value | Source(s) |
| Solubility | Soluble in alcohol and water (estimated at 1,000,000 mg/L at 25 °C) | [4][5] |
| LogP (o/w) | -0.12370 to -1.491 (estimated) | [1][4] |
The presence of the hydroxyl group and the carbonyl oxygen allows for hydrogen bonding with protic solvents like water and alcohols, leading to good solubility. The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The negative LogP value indicates that (S)-4-Hydroxycyclopent-2-enone is hydrophilic, preferring the aqueous phase over the lipid phase. This property is of particular importance in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) profiles.
Spectroscopic Profile
The spectroscopic data provides a molecular fingerprint of (S)-4-Hydroxycyclopent-2-enone, allowing for its unambiguous identification and structural confirmation.
| Spectroscopy | Key Features and Data | Source(s) |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR (CDCl₃, δ): ~7.63 (dd), ~6.23 (d), ~5.13 (bs), ~3.58 (s), ~2.84 (dd), ~2.33 (dd) ppm. ¹³C NMR data is also available. | [9][10] |
| Infrared (IR) | (liquid film, cm⁻¹): ~3430 (O-H stretch), ~1710 (C=O stretch), ~1660 (C=C stretch) | [9] |
| Mass Spectrometry (MS) | (70 eV, m/e, %): 98 (M⁺, 100) | [9] |
| Ultraviolet (UV) | λmax (methanol): 209-210 nm | [9] |
The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule. IR spectroscopy confirms the presence of key functional groups, such as the hydroxyl and carbonyl groups. Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. UV spectroscopy reveals the presence of the α,β-unsaturated ketone chromophore.
Experimental Protocols: A Guide to Verification
The accurate determination of the aforementioned physical properties relies on standardized experimental protocols. While specific documented procedures for (S)-4-Hydroxycyclopent-2-enone are not always publicly available, the following represents best-practice methodologies.
Determination of Boiling Point (Micro-scale)
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Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
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Methodology:
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A small amount of the sample is placed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil).
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A capillary tube, sealed at one end, is inverted and placed into the sample.
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The apparatus is slowly heated.
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The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.
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Measurement of Specific Rotation
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Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.
-
Methodology:
-
A solution of (S)-4-Hydroxycyclopent-2-enone of a known concentration is prepared in a suitable solvent (e.g., methanol).
-
The polarimeter sample cell is filled with the solution, ensuring no air bubbles are present.
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The observed angle of rotation (α) is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters and 'c' is the concentration in g/mL.
-
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-Hydroxy-2-cyclopentenone | C5H6O2 | CID 124711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxycyclopent-2-en-1-one | C5H6O2 | CID 4169160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-hydroxy-2-cyclopentenone, 59995-49-2 [thegoodscentscompany.com]
- 5. 4-hydroxy-2-cyclopentenone [flavscents.com]
- 6. 4-Hydroxycyclopent-2-en-1-one | 61305-27-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 4-Hydroxycyclopent-2-en-1-one | 61305-27-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. (R)-4-HYDROXYCYCLOPENT-2-ENONE | CAS#:59995-47-0 | Chemsrc [chemsrc.com]
- 9. US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives - Google Patents [patents.google.com]
- 10. Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
